2-Iodo-4-nitro-pyridine 1-oxide
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Overview
Description
2-Iodo-4-nitro-pyridine 1-oxide is a heterocyclic compound with the molecular formula C5H3IN2O3 It is a derivative of pyridine, characterized by the presence of iodine and nitro groups at the 2 and 4 positions, respectively, and an oxide group at the 1 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-nitro-pyridine 1-oxide typically involves the nitration of pyridine derivatives followed by iodination. One common method is the nitration of pyridine with nitric acid in the presence of trifluoroacetic anhydride, which yields nitropyridine derivatives . The iodination step can be achieved using iodine or iodine-based reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-nitro-pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using hypervalent iodine reagents, which are known for their strong oxidizing properties.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The nitro group is an excellent leaving group and can be displaced by halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Iodine (V)-based oxidants such as IBX and DMP are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides can be employed for the reduction of the nitro group.
Substitution: Reagents like sulfuryl chloride or acetyl bromide are used for halogenation reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the pyridine ring.
Substitution: Halogenated pyridine derivatives such as 2,4-dichloropyridine.
Scientific Research Applications
2-Iodo-4-nitro-pyridine 1-oxide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-4-nitro-pyridine 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can facilitate electrophilic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-nitro-pyridine 1-oxide
- 2-Chloro-4-nitro-pyridine 1-oxide
- 4-Nitropyridine 1-oxide
Uniqueness
2-Iodo-4-nitro-pyridine 1-oxide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
CAS No. |
52092-44-1 |
---|---|
Molecular Formula |
C5H3IN2O3 |
Molecular Weight |
265.99 g/mol |
IUPAC Name |
2-iodo-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H3IN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H |
InChI Key |
WMOFVGHJFATLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])I)[O-] |
Origin of Product |
United States |
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